molecular formula C6H6BrN B018343 3-Bromoaniline CAS No. 591-19-5

3-Bromoaniline

Cat. No.: B018343
CAS No.: 591-19-5
M. Wt: 172.02 g/mol
InChI Key: DHYHYLGCQVVLOQ-UHFFFAOYSA-N
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Description

3-Bromoaniline, also known as 3-bromobenzenamine, is an organic compound with the molecular formula C6H6BrN. It is a derivative of aniline, where a bromine atom is substituted at the meta position of the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and industry.

Mechanism of Action

Target of Action

3-Bromoaniline, also known as m-Bromoaniline, is a derivative of aniline where a bromine atom replaces a hydrogen atom on the benzene ring

Mode of Action

It’s known that aniline derivatives can undergo various chemical reactions, such as nucleophilic substitution . The bromine atom on the benzene ring of this compound can be replaced by other groups in the presence of a suitable nucleophile, leading to the formation of different compounds. This property is often utilized in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromoaniline can be synthesized through a multi-step process starting from benzene. The general steps include:

Industrial Production Methods: In industrial settings, this compound can be produced by reacting aniline with copper(II) bromide in a solvent such as tetrahydrofuran. This method offers high selectivity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Bromoaniline undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom directs incoming electrophiles to the meta position relative to the amino group.

    Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions:

    Bromination: Bromine in the presence of a solvent.

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Tin and hydrochloric acid.

Major Products:

    Electrophilic Aromatic Substitution: Products depend on the nature of the electrophile.

    Nucleophilic Substitution: Products depend on the nucleophile used.

Scientific Research Applications

3-Bromoaniline is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibitors and receptor binding.

    Medicine: As a precursor in the synthesis of drugs.

    Industry: In the production of dyes, pigments, and polymers

Comparison with Similar Compounds

    2-Bromoaniline: Bromine is substituted at the ortho position.

    4-Bromoaniline: Bromine is substituted at the para position.

    3-Iodoaniline: Iodine is substituted at the meta position instead of bromine.

Uniqueness: 3-Bromoaniline is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The meta position of the bromine atom makes it distinct from its ortho and para counterparts, affecting its chemical and biological properties .

Properties

IUPAC Name

3-bromoaniline
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InChI

InChI=1S/C6H6BrN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2
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InChI Key

DHYHYLGCQVVLOQ-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N
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Molecular Formula

C6H6BrN
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DSSTOX Substance ID

DTXSID4060448
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Molecular Weight

172.02 g/mol
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Physical Description

Clear light yellow liquid; mp = 15-18 deg C; [Sigma-Aldrich MSDS]
Record name 3-Bromoaniline
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Vapor Pressure

0.04 [mmHg]
Record name 3-Bromoaniline
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CAS No.

591-19-5
Record name 3-Bromoaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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